6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 697237-35-7
VCID: VC21384297
InChI: InChI=1S/C17H15N3O/c1-3-20-15-9-8-11(21-2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
SMILES: CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Molecular Formula: C17H15N3O
Molecular Weight: 277.32g/mol

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

CAS No.: 697237-35-7

Cat. No.: VC21384297

Molecular Formula: C17H15N3O

Molecular Weight: 277.32g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline - 697237-35-7

Specification

CAS No. 697237-35-7
Molecular Formula C17H15N3O
Molecular Weight 277.32g/mol
IUPAC Name 6-ethyl-9-methoxyindolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C17H15N3O/c1-3-20-15-9-8-11(21-2)10-12(15)16-17(20)19-14-7-5-4-6-13(14)18-16/h4-10H,3H2,1-2H3
Standard InChI Key FYQRJCWTZVXJEX-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31
Canonical SMILES CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31

Introduction

Chemical Structure and Properties

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline features a unique molecular architecture consisting of fused indole and quinoxaline rings. This spatial arrangement contributes significantly to its chemical behavior and biological interactions. The compound is characterized by specifically positioned functional groups that influence its solubility, stability, and reactivity patterns.

Physical and Chemical Properties

The compound is defined by several key properties that determine its behavior in various chemical and biological environments. Table 1 summarizes the essential physical and chemical characteristics of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline.

Table 1: Physical and Chemical Properties of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

PropertyValue
CAS Number697237-35-7
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
AppearanceCrystalline solid
Structural FeaturesFused indole and quinoxaline rings
Functional GroupsEthyl (6-position), Methoxy (9-position)
SolubilityModerately soluble in organic solvents

The compound contains a nitrogen-rich heterocyclic system that influences its interactions with biological targets, particularly DNA. The ethyl substituent at the 6-position enhances lipophilicity, while the methoxy group at the 9-position contributes to improved solubility profiles and potentially modifies its biological activity spectrum.

Structural Importance

The structural arrangement of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is crucial for its biological activity. The planar nature of the fused ring system enables intercalation between DNA base pairs, which partly explains its anticancer properties. The substituents at the 6 and 9 positions play vital roles in determining the compound's pharmacokinetic profile and target specificity.

Synthesis Methods

Several approaches have been developed for the synthesis of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline and related compounds, with variations adapted to optimize yield and purity.

Classical Synthetic Route

The classical synthesis of this compound typically involves the condensation reaction of appropriately substituted 1-arylmethyl-2,3-dioxo-2,3-dihydroindole with orthophenylene diamine. This reaction generally proceeds under reflux conditions in solvents such as acetic acid or ethanol .

The general reaction scheme can be outlined as follows:

  • Preparation of 1-ethyl-5-methoxy-2,3-dioxo-2,3-dihydroindole

  • Condensation with orthophenylene diamine

  • Cyclization to form the quinoxaline ring

  • Purification of the final product

This synthesis route is favored for its relatively straightforward approach and moderate to good yields, typically in the range of 60-75% .

Modern Synthetic Approaches

Recent advances have led to improved synthetic methods for obtaining 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with higher purity and yield:

  • Microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes

  • Solvent-free conditions using catalysts such as silica-supported reagents

  • One-pot multicomponent approaches that minimize intermediate isolation steps

These modern methods have addressed some of the limitations of traditional approaches, particularly in terms of reaction efficiency and environmental impact.

Biological Activities

6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline and related derivatives have demonstrated a range of significant biological activities, with particular emphasis on their anticancer and antimicrobial properties.

Anticancer Activity

The compound has shown remarkable anticancer potential across several mechanistic pathways. Its planar heterocyclic structure allows for intercalation into DNA, which disrupts replication processes in cancer cells. Studies have indicated that 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exhibits cytotoxic effects against various cancer cell lines, with IC50 values typically in the low micromolar range.

The anticancer mechanism involves:

  • DNA intercalation and topoisomerase inhibition

  • Cell cycle arrest, predominantly in the G2/M phase

  • Induction of apoptosis via both intrinsic and extrinsic pathways

  • Inhibition of key cellular signaling cascades involved in cancer progression

These multifaceted mechanisms contribute to the compound's effectiveness against drug-resistant cancer cell lines, making it a promising candidate for further development .

Antimicrobial Properties

While less extensively studied than its anticancer activity, the antimicrobial potential of indoloquinoxaline derivatives has been documented in several studies. Related compounds in the same structural family have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The zone of inhibition studies with related compounds suggest that the presence of specific substituents on the indoloquinoxaline backbone significantly influences antimicrobial efficacy. The 9-methoxy group, present in our target compound, may contribute to enhanced activity against certain bacterial strains .

Structure-Activity Relationship

Understanding the correlation between structural features and biological activity is crucial for the rational design of more potent and selective indoloquinoxaline derivatives.

Impact of Substituents

The position and nature of substituents on the indoloquinoxaline core substantially influence the biological profile of these compounds. Table 2 compares 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with structurally related analogs.

Table 2: Comparison of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline with Similar Compounds

CompoundSubstituentsMW (g/mol)Key Biological ActivityReference
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline6-Ethyl, 9-Methoxy277.32Anticancer, DNA intercalation
9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline6-Propyl, 9-Methoxy291.35Similar to 6-Ethyl analog with modified lipophilicity
2-(2,3-dimethyl-9-nitro-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethanamine6-(2-Dimethylamino)ethyl, 2,3-Dimethyl, 9-NitroVariesTherapeutic activity in cancer treatment

The ethyl group at position 6 in 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline contributes to optimal lipophilicity, facilitating cellular penetration. Meanwhile, the methoxy group at position 9 appears to enhance binding affinity to target biomolecules and influences the compound's solubility profile .

Core Structure Modifications

Analytical Characterization

Precise analytical characterization is essential for confirming the identity, purity, and structural features of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline.

Spectroscopic Methods

Several spectroscopic techniques are commonly employed for the characterization of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline:

  • NMR Spectroscopy: 1H NMR spectroscopy typically reveals characteristic signals for the ethyl protons (as a triplet and quartet pattern), methoxy protons (as a singlet), and aromatic protons of the indole and quinoxaline rings. 13C NMR provides valuable information about the carbon framework .

  • FTIR Spectroscopy: Key absorption bands include those corresponding to C=N stretching (approximately 1614 cm-1), aromatic C=C stretching (around 1554 cm-1), and C-O-C stretching of the methoxy group (typically in the 1250-1100 cm-1 region) .

  • Mass Spectrometry: LC-MS analysis typically shows the molecular ion peak at m/z 278 [M+H]+, corresponding to the molecular weight of 277.32 g/mol .

These complementary analytical techniques provide comprehensive structural confirmation and are essential for quality control during synthesis and purification processes.

Medicinal Chemistry Applications

The unique structural features and promising biological activities of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline position it as a valuable scaffold in medicinal chemistry research.

Pharmacokinetic Considerations

The structural features of 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline influence its pharmacokinetic behavior. The moderate lipophilicity conferred by the ethyl substituent facilitates membrane permeability, while the methoxy group contributes to metabolic stability and solubility. These properties are crucial considerations in the compound's development trajectory toward potential therapeutic applications .

Future Research Directions

Research on 6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline continues to evolve, with several promising avenues for future investigation.

Structural Optimization

Further structural modifications could enhance the biological activity and pharmaceutical properties of this compound. Potential approaches include:

  • Introduction of additional functional groups to improve solubility

  • Development of targeted delivery systems to enhance selective accumulation in cancer cells

  • Investigation of hybrid molecules that combine the indoloquinoxaline scaffold with other bioactive moieties

These structural optimization strategies aim to enhance potency, selectivity, and pharmaceutical properties .

Expanded Biological Evaluation

While anticancer activity has been a primary focus, expanded evaluation of other biological activities could reveal additional therapeutic applications:

  • Assessment of antiviral activity, particularly against DNA viruses

  • Evaluation of neuroprotective properties

  • Investigation of potential antiparasitic activity

Broadening the scope of biological evaluation may uncover new therapeutic potentials for this versatile compound class .

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